molecular formula C8H7IN2O2S B2373372 3-Iodo-6-(methylsulfonyl)-1H-indazole CAS No. 1426423-77-9

3-Iodo-6-(methylsulfonyl)-1H-indazole

Cat. No.: B2373372
CAS No.: 1426423-77-9
M. Wt: 322.12
InChI Key: JNTXBYXQLSHDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Iodo-6-(methylsulfonyl)-1H-indazole” is a chemical compound with the molecular formula C8H7IN2O2S . It contains an indazole ring, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrazole ring. The compound is substituted at the 3rd position with an iodine atom and at the 6th position with a methylsulfonyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indazole ring, followed by substitution at the appropriate positions with iodine and a methylsulfonyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring, with the iodine and methylsulfonyl substituents at the 3rd and 6th positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the iodine and methylsulfonyl substituents. The iodine atom could potentially be replaced by other groups in a substitution reaction . The sulfonyl group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the iodine atom and the methylsulfonyl group could influence properties such as polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

The novel indazole scaffolds, including 3-Iodo-6-(methylsulfonyl)-1H-indazole, have been identified as potent building blocks in divergent syntheses of indazoles via palladium cross-coupling reactions. These compounds are significant in the synthesis of various indazole derivatives, which are essential in medicinal chemistry and drug development (Cottyn et al., 2007).

Antagonistic Properties

A series of indazole arylsulfonamides, presumably including derivatives of this compound, were synthesized and examined as human CC-chemokine receptor 4 (CCR4) antagonists. This research highlights the potential use of indazole derivatives in developing antagonists for specific receptors, which can have therapeutic applications in diseases where these receptors are involved (Procopiou et al., 2013).

Corrosion Inhibition

Indazoles, including possibly this compound derivatives, have been investigated as corrosion inhibitors of iron in acidic environments. These studies are crucial in understanding how these compounds can be used in materials science, particularly in preventing metal corrosion (Babić-Samardžija et al., 2005).

Synthesis of Diverse Indazole Derivatives

Research into the efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles, including the use of this compound, has been reported. This synthesis is significant for creating a wide range of indazole derivatives, which can be used in various scientific and medicinal applications (Fraile et al., 2011).

Anticancer Research

Indazole derivatives, including those related to this compound, have been explored for their anticancer properties. This research is particularly important in the search for new and effective anticancer agents (Hoang et al., 2022).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The study of indazole derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses .

Properties

IUPAC Name

3-iodo-6-methylsulfonyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O2S/c1-14(12,13)5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTXBYXQLSHDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=NNC(=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.